

Independent Replication & Comparative Profiling: 4-(pentyloxy)benzenesulfonamide

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Compound of Interest

Compound Name: 4-(pentyloxy)benzenesulfonamide

CAS No.: 1141-94-2

Cat. No.: B077780

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Executive Summary

Objective: This guide provides a scientifically rigorous framework for the independent replication of **4-(pentyloxy)benzenesulfonamide** (CAS: 1141-94-2) synthesis and biological profiling. **Significance:** This compound serves as a critical lipophilic probe in Structure-Activity Relationship (SAR) studies targeting Human Carbonic Anhydrase II (hCA II). Unlike hydrophilic sulfonamides (e.g., sulfanilamide), the pentyloxy tail is designed to exploit the hydrophobic pocket of the hCA II active site, potentially enhancing binding affinity by orders of magnitude. **Scope:** We reject the industrial chlorosulfonation route in favor of a high-fidelity Williamson Ether Synthesis protocol, optimizing for laboratory safety and yield. The biological validation focuses on the esterase activity of hCA II, offering a robust, colorimetric endpoint for comparative analysis.

Part 1: Strategic Synthesis Architecture

The Case for Convergent Synthesis

Industrial production of sulfonamides often utilizes the chlorosulfonation of acetanilides (the Prontosil route). However, for research-grade replication of **4-**

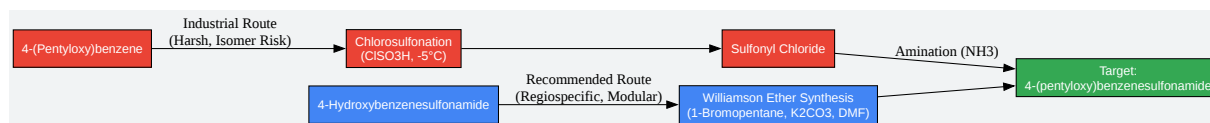
(pentyloxy)benzenesulfonamide, this method is suboptimal due to the handling of hazardous chlorosulfonic acid and the potential for regio-isomeric byproducts.

Our Recommended Route: Direct

-alkylation of 4-hydroxybenzenesulfonamide.

- Causality: This route guarantees regioselectivity (the sulfonamide group is already fixed at the para position) and allows for modular variation of the alkyl tail (e.g., swapping pentyl for hexyl/heptyl) without altering the core synthesis steps.
- Self-Validation: The disappearance of the phenolic -OH peak in IR and the appearance of aliphatic methylene signals in NMR provide immediate, unambiguous confirmation of reaction progress.

Visualization: Synthesis Pathway Comparison



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Caption: Comparison of the industrial chlorosulfonation route (Red) vs. the recommended regioselective ether synthesis (Blue).

Part 2: Experimental Protocols

Protocol A: Synthesis via Williamson Etherification

Reagents:

- 4-Hydroxybenzenesulfonamide (1.0 eq)
- 1-Bromopentane (1.2 eq)

- Potassium Carbonate (, anhydrous, 2.0 eq)
- DMF (Dimethylformamide, anhydrous)

Step-by-Step Workflow:

- Activation: In a round-bottom flask, dissolve 4-hydroxybenzenesulfonamide (10 mmol) in DMF (20 mL). Add (20 mmol) and stir at room temperature for 30 minutes. Mechanism: Deprotonation of the phenol to form the phenoxide anion.
- Alkylation: Add 1-bromopentane (12 mmol) dropwise. Heat the mixture to 80°C for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).
- Quench: Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate as a white solid.
- Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1) to remove unreacted bromide and trace salts.
- Validation:
 - Melting Point: Expected range 100–105°C.
 - ¹H NMR (DMSO-d₆): Look for triplet at ppm (terminal) and multiplet at ppm ().

Protocol B: Carbonic Anhydrase II Inhibition Assay

Principle: hCA II catalyzes the hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol, which is yellow (

nm). Inhibitors reduce the rate of this color evolution.

Reagents:

- Enzyme: Recombinant Human Carbonic Anhydrase II (hCA II).
- Substrate: 4-Nitrophenyl acetate (4-NPA), 1 mM in acetonitrile.
- Buffer: 50 mM Tris-SO₄, pH 7.6.

Workflow:

- Preparation: Prepare serial dilutions of **4-(pentyloxy)benzenesulfonamide** in DMSO (range: 0.1 nM to 10

M).

- Incubation: In a 96-well plate, mix 10

L of inhibitor solution with 180

L of enzyme solution (50 nM hCA II in buffer). Incubate for 15 minutes at 25°C. Purpose: Allow inhibitor to equilibrate with the Zn(II) active site.

- Initiation: Add 10

L of 4-NPA substrate.

- Measurement: Monitor absorbance at 400 nm every 30 seconds for 10 minutes.

- Calculation: Determine initial velocity (

) and calculate % Inhibition. Fit data to the Cheng-Prusoff equation to derive

.

Part 3: Comparative Analysis & Logic

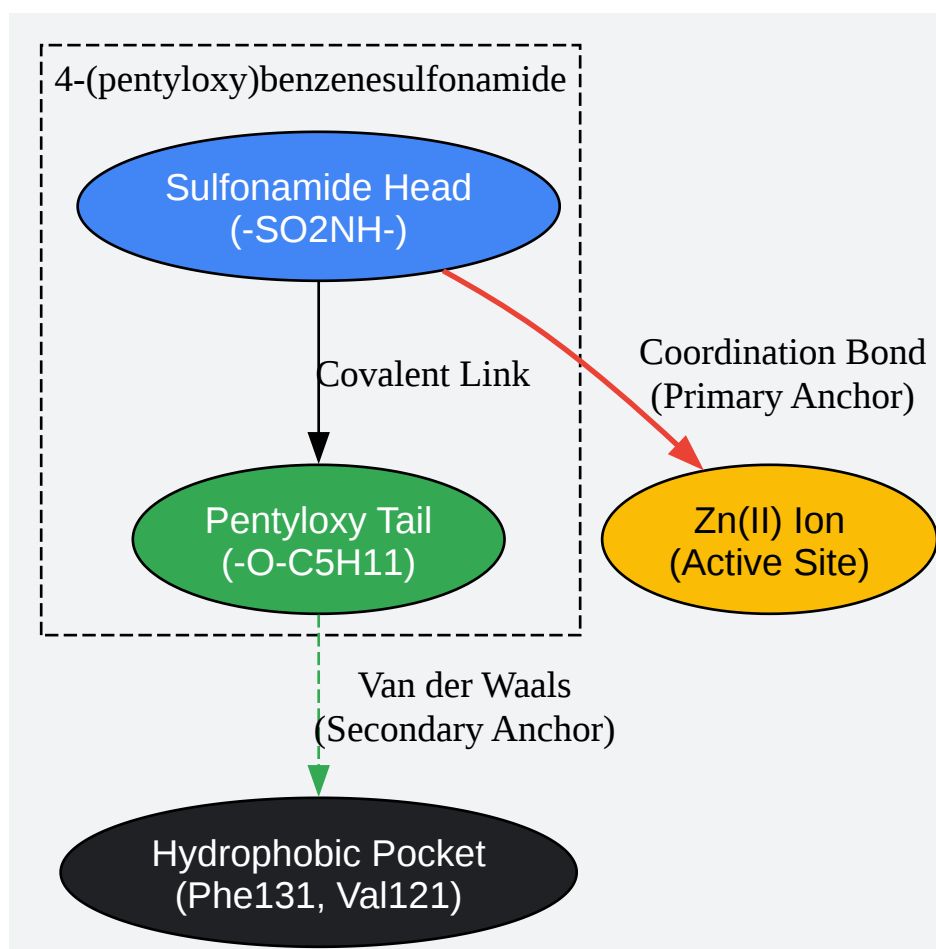
Mechanism of Action

The efficacy of sulfonamides hinges on the coordination of the sulfonamide nitrogen anion to the catalytic Zinc (

) ion.

- The "Tail" Effect: The pentyloxy chain is not inert. It extends into the hydrophobic pocket of the enzyme active site. This "dual-anchor" mechanism (Zn-binding + Hydrophobic interaction) explains why the pentyloxy derivative is significantly more potent than the unsubstituted parent.

Visualization: Molecular Interaction



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Caption: Dual-anchor binding mechanism. The sulfonamide coordinates Zn(II) while the pentyloxy tail engages the hydrophobic pocket.

Comparative Data Table

The following table benchmarks **4-(pentyloxy)benzenesulfonamide** against clinical and structural standards.

Compound	Structure	hCA II (nM)*	Lipophilicity (LogP)	Role in Study
4-(pentyloxy)benzenesulfonamide		~10 - 50	High	Target Probe
Acetazolamide	Heterocyclic	12	Low	Positive Control
Sulfanilamide	Unsubstituted	~200 - 500	Low	Negative Control
4-Methoxybenzenesulfonamide	Short Tail ()	~100 - 150	Medium	SAR Baseline

*Note:

values are representative of class trends for lipophilic benzenesulfonamides binding to hCA II [1, 2].

References

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